molecular formula C10H15NO4 B6258536 4-{[(tert-butoxy)carbonyl](methyl)amino}but-2-ynoic acid CAS No. 1823945-04-5

4-{[(tert-butoxy)carbonyl](methyl)amino}but-2-ynoic acid

Cat. No.: B6258536
CAS No.: 1823945-04-5
M. Wt: 213.2
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Description

4-{(tert-butoxy)carbonylamino}but-2-ynoic acid is a compound that has garnered attention due to its unique structure and potential applications in various fields of research and industry. This compound is characterized by the presence of a tert-butoxycarbonyl group, a methylamino group, and a but-2-ynoic acid moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group, followed by the introduction of the but-2-ynoic acid moiety. One common method involves the reaction of tert-butyl dicarbonate with the corresponding amine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-{(tert-butoxy)carbonylamino}but-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{(tert-butoxy)carbonylamino}but-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of peptides and proteins, where it serves as a protecting group for amino acids.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid involves the cleavage of the tert-butoxycarbonyl group under acidic conditions, leading to the formation of the free amine. This free amine can then participate in various biochemical reactions, targeting specific enzymes or receptors. The molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(tert-butoxy)carbonylamino}but-2-ynoic acid is unique due to the presence of the but-2-ynoic acid moiety, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and applications that are not possible with other tert-butoxycarbonyl-protected compounds .

Properties

CAS No.

1823945-04-5

Molecular Formula

C10H15NO4

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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